N,N-diallyl-N'-(2-methoxyethyl)thiourea
Description
Contextualization within Thiourea (B124793) Chemistry and Derivatives
Thiourea, SC(NH₂)₂, is an organosulfur compound structurally analogous to urea, with the carbonyl oxygen atom replaced by a sulfur atom. chembk.com This substitution imparts significantly different chemical properties, making thioureas a versatile class of compounds in organic synthesis and materials science. rsc.orgmdpi.com Thiourea derivatives are compounds where one or more of the hydrogen atoms on the amino groups are replaced by other organic substituents. mdpi.com
These compounds are pivotal in various chemical domains. They serve as precursors for the synthesis of numerous heterocyclic compounds and are recognized as important structural motifs in biologically active molecules. rsc.orgresearchgate.net The presence of both nitrogen and sulfur atoms, with their respective lone pairs of electrons, allows thiourea derivatives to act as excellent ligands, forming stable complexes with a wide range of metal ions. mdpi.commdpi.com N,N-diallyl-N'-(2-methoxyethyl)thiourea falls into the category of N,N,N'-trisubstituted thioureas, whose synthetic accessibility allows for fine-tuning of steric and electronic properties. The synthesis of such asymmetrically substituted thioureas can be achieved through various methods, often involving the reaction of an appropriate isothiocyanate with a disubstituted amine or by multi-step procedures starting from different amine precursors. researchgate.netresearchgate.netmdpi.com
Significance of Diallyl and Methoxyethyl Functionalities in Thiourea Scaffolds
The specific functionalities attached to the thiourea core in this compound are not merely passive substituents; they are expected to confer distinct chemical characteristics upon the molecule.
The diallyl functionality (–CH₂–CH=CH₂) introduces two key features:
Reactive Sites: The terminal double bonds of the allyl groups are susceptible to a variety of chemical transformations. They can participate in addition reactions, polymerizations, and, notably, electrophilic cyclization reactions to form heterocyclic structures like thiazolines. This makes the diallyl moiety a valuable synthetic handle for constructing more complex molecular architectures.
Steric and Conformational Influence: The two allyl groups on a single nitrogen atom provide significant steric bulk around that part of the molecule, which can influence its reactivity, rotational barriers, and crystal packing.
The 2-methoxyethyl functionality (–CH₂–CH₂–O–CH₃) contributes:
Solubility and Polarity: The ether linkage and terminal methyl group can modify the compound's solubility profile, potentially enhancing its solubility in organic solvents compared to simpler alkyl-substituted thioureas. fiveable.me
Coordinating Properties: The oxygen atom of the methoxy (B1213986) group, with its lone electron pairs, can act as a hydrogen bond acceptor or a coordination site for metal ions. wikipedia.orgresearchgate.net This, in conjunction with the thiocarbonyl sulfur and the nitrogen atoms, could make the molecule a multidentate ligand, capable of forming stable chelate complexes. researchgate.net
Electronic Effects: The methoxy group is generally considered an electron-donating group through resonance, although it also has an electron-withdrawing inductive effect due to oxygen's electronegativity. stackexchange.com This electronic influence can modulate the reactivity of the entire molecule.
Overview of Research Trajectories for Related Thiourea Compounds
Research into thiourea derivatives is a dynamic and expanding field, driven by their diverse applications. rsc.orgmdpi.com Current research trajectories for compounds related to this compound can be broadly categorized:
Medicinal Chemistry: Thiourea derivatives are extensively investigated for a wide array of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and enzyme inhibitory properties. mdpi.comresearchgate.net For instance, certain N,N'-disubstituted thioureas have been explored as inhibitors of nitric oxide synthase. rsc.org The structural motifs present in the target compound suggest potential for biological screening.
Organic Synthesis and Catalysis: Thioureas serve as crucial intermediates in the synthesis of various organic molecules, particularly heterocycles. rsc.org Chiral thiourea derivatives have also emerged as powerful organocatalysts in asymmetric synthesis.
Materials Science and Coordination Chemistry: The strong ligating ability of the thiourea moiety makes these compounds excellent building blocks for coordination polymers and metal complexes. mdpi.commdpi.com These materials can have interesting magnetic, optical, or catalytic properties. Allyl-functionalized thioureas, for example, are used as additives in electroplating to improve the quality of metal coatings. chemicalbook.com
Scope and Objectives of Academic Inquiry on the Target Thiourea Derivative
Given the absence of dedicated studies on this compound, a foundational academic inquiry would be highly valuable. The primary objectives of such research would be:
Synthesis and Optimization: To develop and optimize a reliable, high-yield synthetic route to this compound. A common approach would involve the reaction of 2-methoxyethyl isothiocyanate with diallylamine.
Structural and Spectroscopic Characterization: To fully characterize the molecule using a suite of analytical techniques. This would include Nuclear Magnetic Resonance (¹H and ¹³C NMR) to elucidate the proton and carbon environments, Infrared (IR) spectroscopy to identify key functional group vibrations (C=S, C-N, C=C), and mass spectrometry to confirm the molecular weight. Single-crystal X-ray diffraction would provide definitive information on its three-dimensional structure, bond lengths, and angles.
Investigation of Chemical Reactivity: To explore the reactivity of the functional groups, particularly the potential for the allyl groups to undergo cyclization reactions to form novel heterocyclic systems.
Exploration of Coordination Chemistry: To study its behavior as a ligand with various transition metal ions. This would involve synthesizing metal complexes and characterizing their structures and properties, assessing the coordinating roles of the sulfur, nitrogen, and ether oxygen atoms.
Preliminary Biological Screening: To evaluate the compound for potential biological activities, such as antimicrobial or enzyme inhibitory effects, based on the known properties of related thiourea derivatives. mdpi.comnih.gov
This systematic investigation would establish a fundamental understanding of this compound and pave the way for its potential application in various fields of chemistry.
Data Tables
Table 1: Compound Names Mentioned in this Article
| Compound Name | Molecular Formula |
| This compound | C₁₀H₁₈N₂OS |
| Thiourea | CH₄N₂S |
| Urea | CH₄N₂O |
| 1,3-Diallylthiourea | C₇H₁₂N₂S |
| N-Allylthiourea | C₄H₈N₂S |
| 2-Methoxyethyl isothiocyanate | C₄H₇NOS |
| Diallylamine | C₆H₁₁N |
Table 2: Hypothetical Spectroscopic Data for this compound
Disclaimer: The following data is hypothetical and for illustrative purposes only. It is based on typical values observed for analogous functional groups in other thiourea derivatives and has not been experimentally verified for the target compound.
| Spectroscopic Technique | Feature | Predicted Observation | Rationale / Comparison |
| ¹H NMR | Allyl Protons (-CH₂-CH=CH₂) | δ 5.7-6.0 ppm (m, 2H, -CH =) δ 5.1-5.3 ppm (m, 4H, =CH₂ ) δ 4.2-4.4 ppm (d, 4H, N-CH₂ -) | Chemical shifts are typical for allyl groups attached to nitrogen. The N-CH₂ protons are deshielded by the adjacent nitrogen. |
| Methoxyethyl Protons (-CH₂-CH₂-O-CH₃) | δ 3.5-3.7 ppm (t, 2H, -CH₂ -O) δ 3.7-3.9 ppm (q, 2H, N-CH₂ -) δ 3.3-3.4 ppm (s, 3H, -OCH₃ ) δ ~8.0 ppm (broad s, 1H, N'H ) | Protons adjacent to electronegative atoms (N, O) are shifted downfield. The N'-H proton signal is expected to be broad and downfield. mdpi.com | |
| ¹³C NMR | Thiocarbonyl Carbon (C=S) | δ ~180-185 ppm | The C=S carbon in thioureas typically resonates in this downfield region. mdpi.com |
| Allyl Carbons | δ ~132-134 ppm (-C H=) δ ~117-119 ppm (=C H₂) δ ~53-55 ppm (N-C H₂-) | Standard chemical shift ranges for N-allyl carbons. | |
| Methoxyethyl Carbons | δ ~69-71 ppm (-C H₂-O) δ ~58-60 ppm (-OC H₃) δ ~45-48 ppm (N-C H₂-) | Standard chemical shift ranges for methoxyethyl carbons attached to nitrogen. | |
| FT-IR | N-H Stretch | ν ~3200-3300 cm⁻¹ | Characteristic stretching frequency for the N'-H bond. mdpi.com |
| C=S Stretch | ν ~1250-1350 cm⁻¹ (Thioamide II) ν ~700-850 cm⁻¹ (Thioamide IV) | The thiocarbonyl stretch is coupled with other vibrations, resulting in multiple characteristic bands (thioamide bands). mdpi.commdpi.com | |
| C-N Stretch | ν ~1450-1550 cm⁻¹ (Thioamide I) | This band has significant C-N stretching character. | |
| C=C Stretch (Allyl) | ν ~1640-1650 cm⁻¹ | Typical stretching frequency for a non-conjugated C=C double bond. |
Structure
3D Structure
Properties
IUPAC Name |
3-(2-methoxyethyl)-1,1-bis(prop-2-enyl)thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2OS/c1-4-7-12(8-5-2)10(14)11-6-9-13-3/h4-5H,1-2,6-9H2,3H3,(H,11,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPQHXXMKSVHASC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=S)N(CC=C)CC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Advanced Chemical Transformations of N,n Diallyl N 2 Methoxyethyl Thiourea
General Synthetic Pathways to N,N-Disubstituted Thioureas
The formation of N,N-disubstituted thioureas can be achieved through several synthetic routes. The most common and direct method involves the reaction of an isothiocyanate with a secondary amine.
Reaction of Isothiocyanates with Amines and Mechanistic Considerations
The primary method for synthesizing N,N-diallyl-N'-(2-methoxyethyl)thiourea is the reaction between diallyl amine and 2-methoxyethyl isothiocyanate. This reaction is a classic example of nucleophilic addition to the central carbon atom of the isothiocyanate group.
The mechanism involves the lone pair of electrons on the nitrogen atom of diallyl amine attacking the electrophilic carbon of the isothiocyanate. This forms a zwitterionic intermediate, which then undergoes a proton transfer from the nitrogen to the sulfur atom, resulting in the final thiourea (B124793) product. The reaction is generally efficient and proceeds under mild conditions. mdpi.comresearchgate.net The reaction is typically carried out in a suitable solvent at room temperature or with gentle heating. nih.gov
The pH of the reaction medium can be a critical factor. In alkaline conditions (pH 9-11), the reaction between an isothiocyanate and an amine to form a thiourea is favored. researchgate.net
Alternative Synthetic Routes and Their Applicability to the Target Compound
While the isothiocyanate-amine reaction is the most direct route, other methods for synthesizing unsymmetrical N,N-disubstituted thioureas exist and could be adapted for the synthesis of this compound.
One such method involves the use of phenyl chlorothionoformate. researchgate.netorganic-chemistry.org In a two-step process, an amine can react with phenyl chlorothionoformate to form a thiocarbamate intermediate. This intermediate can then react with a second amine in water at reflux to yield the unsymmetrical thiourea. researchgate.net This method is advantageous due to its use of water as a solvent and generally mild conditions. researchgate.net
Another approach utilizes carbon disulfide. Symmetrical thioureas are commonly prepared by reacting an amine with carbon disulfide. mdpi.com To synthesize an unsymmetrical thiourea like the target compound, a modified procedure would be necessary, likely involving a stepwise addition of the different amines. mdpi.com
Optimization Strategies for the Synthesis of this compound
Optimizing the reaction conditions is crucial for maximizing the yield and purity of the desired product while minimizing reaction time and by-product formation.
Green Chemistry Approaches in Thiourea Synthesis
In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods. For thiourea synthesis, this has led to several innovative green chemistry approaches.
One of the simplest green approaches is the use of water as a solvent. researchgate.netresearchgate.net This eliminates the need for volatile and often toxic organic solvents. Solar energy has also been utilized to drive the synthesis of symmetrical N,N'-disubstituted thioureas in water, offering an energy-efficient and environmentally benign method. researchgate.net
Mechanochemistry, which involves conducting reactions by grinding solids together, often without any solvent, is another powerful green technique. This method has been successfully applied to the synthesis of a variety of thioureas with high yields and short reaction times. researchgate.net
Derivatization and Functionalization of the this compound Scaffold
The this compound molecule possesses two reactive allyl groups, which are prime sites for further chemical transformations. This allows for the derivatization and functionalization of the scaffold to create a diverse range of new compounds with potentially interesting properties for applications in medicinal chemistry and agriculture. mdpi.comresearchgate.net
A key reaction of N-allyl thioureas is their electrophilic cyclization to form thiazoline (B8809763) derivatives. researchgate.net This transformation provides a convenient route to five-membered heterocyclic compounds. Telluro-induced cyclization is another method that has been used to create thiazolo-containing ring systems from N-alkenyl thioureas. researchgate.net The diallyl functionality also opens up the possibility of organometallic-catalyzed cyclization reactions to form various nitrogen-containing heterocycles. pitt.edunih.govorganic-chemistry.orgchalmers.senih.gov
The thiourea moiety itself can be a target for derivatization. For instance, N,N-disubstituted thioureas can be used as building blocks in multicomponent reactions, such as the Biginelli reaction, to produce dihydropyrimidin-(thi)ones, which are important pharmacological scaffolds. organic-chemistry.org Furthermore, the thiourea scaffold is a known valuable component in the design of enzyme inhibitors and other biologically active molecules. mdpi.comnih.govbiointerfaceresearch.com
Table 2: Potential Derivatization Reactions of this compound
| Functional Group | Reagent/Condition | Product Type | Potential Application |
|---|---|---|---|
| Allyl Groups | Electrophile (e.g., I2, Br2) | Thiazoline derivatives | Heterocyclic synthesis, Agrochemicals researchgate.net |
| Allyl Groups | Organometallic catalyst | Nitrogen-containing heterocycles | Pharmaceutical scaffolds pitt.edunih.gov |
| Thiourea Moiety | Aldehyde, β-keto ester (Biginelli reaction) | Dihydropyrimidinethiones | Medicinal chemistry organic-chemistry.org |
| Thiourea Moiety | Alkylating agents | Isothiourea derivatives | Synthetic intermediates |
Modifications at the Thiourea Nitrogen Atoms
The nitrogen atoms of the thiourea group are key sites for further functionalization, allowing for the introduction of various substituents through alkylation and acylation reactions.
Alkylation: The lone pair of electrons on the nitrogen atoms of the thiourea moiety can participate in nucleophilic substitution reactions with alkyl halides. This allows for the introduction of additional alkyl groups, potentially leading to the formation of quaternary ammonium (B1175870) salts or further substituted thiourea derivatives. The regioselectivity of this reaction would depend on the steric and electronic environment of the nitrogen atoms.
Acylation: Similar to alkylation, acylation of the thiourea nitrogens can be achieved using acyl chlorides or anhydrides. This reaction introduces an acyl group, forming N-acylthiourea derivatives. nih.govthieme-connect.comnih.gov These derivatives are of interest due to their diverse biological activities and as intermediates in the synthesis of various heterocyclic compounds. nih.gov The reaction conditions for acylation would typically involve a base to deprotonate the thiourea nitrogen, enhancing its nucleophilicity.
Table 1: Hypothetical Modifications at the Thiourea Nitrogen Atoms
| Transformation | Reagents and Conditions | Product | Hypothetical Yield (%) |
|---|---|---|---|
| N-Methylation | Methyl iodide, K2CO3, Acetone, reflux | N,N-Diallyl-N'-methyl-N'-(2-methoxyethyl)thiourea | 85 |
| N-Benzylation | Benzyl bromide, NaH, THF, 0 °C to rt | N-Benzyl-N,N-diallyl-N'-(2-methoxyethyl)thiourea | 80 |
| N-Acetylation | Acetyl chloride, Pyridine, CH2Cl2, 0 °C | N-Acetyl-N,N-diallyl-N'-(2-methoxyethyl)thiourea | 90 |
| N-Benzoylation | Benzoyl chloride, Et3N, CH2Cl2, rt | N-Benzoyl-N,N-diallyl-N'-(2-methoxyethyl)thiourea | 88 |
Transformations Involving the Allyl Moieties
The two allyl groups are versatile handles for a variety of chemical transformations, including cyclization and addition reactions. These reactions can lead to the formation of complex heterocyclic structures.
Halocyclization: In the presence of a halogen source, the allyl groups can undergo electrophilic cyclization. For instance, treatment with iodine could lead to the formation of a thiazoline ring system through intramolecular attack of the sulfur atom on the iodonium (B1229267) intermediate. researchgate.net This type of reaction is a powerful tool for the synthesis of sulfur and nitrogen-containing heterocycles.
Radical Cyclization: The allyl groups can also participate in radical cyclization reactions. For example, in the presence of a radical initiator and a suitable reaction partner, intramolecular cyclization could occur to form five- or six-membered rings. capes.gov.bracs.org The specific outcome of such a reaction would be highly dependent on the reaction conditions and the nature of the radical species involved.
Table 2: Hypothetical Transformations Involving the Allyl Moieties
| Transformation | Reagents and Conditions | Product | Hypothetical Yield (%) |
|---|---|---|---|
| Iodocyclization | Iodine, NaHCO3, CH3CN, rt | Substituted thiazoline derivative | 75 |
| Radical Cyclization | AIBN, Bu3SnH, Toluene, 80 °C | Cyclized pyrrolidine (B122466) or piperidine (B6355638) derivative | 60 |
| Hydrogenation | H2, Pd/C, Ethanol, rt | N,N-Dipropyl-N'-(2-methoxyethyl)thiourea | 95 |
| Dihydroxylation | OsO4 (cat.), NMO, Acetone/H2O, rt | Tetraol derivative | 80 |
Functionalization of the Methoxyethyl Side Chain
The methoxyethyl side chain offers another point of modification, primarily through cleavage of the ether linkage.
Ether Cleavage: The ether bond in the methoxyethyl group can be cleaved under strongly acidic conditions, typically using reagents like hydrogen bromide (HBr) or hydrogen iodide (HI). wikipedia.orglongdom.orgchemistrysteps.com This reaction would convert the methoxyethyl group into a 2-hydroxyethyl group, yielding N,N-diallyl-N'-(2-hydroxyethyl)thiourea. This transformation could also proceed with other strong acids or Lewis acids. reddit.com The resulting hydroxyl group could then be further functionalized, for example, through esterification or oxidation.
Table 3: Hypothetical Functionalization of the Methoxyethyl Side Chain
| Transformation | Reagents and Conditions | Product | Hypothetical Yield (%) |
|---|---|---|---|
| Ether Cleavage with HBr | 48% aq. HBr, reflux | N,N-Diallyl-N'-(2-hydroxyethyl)thiourea | 70 |
| Ether Cleavage with BBr3 | BBr3, CH2Cl2, -78 °C to rt | N,N-Diallyl-N'-(2-hydroxyethyl)thiourea | 85 |
Structural Elucidation and Conformational Analysis of N,n Diallyl N 2 Methoxyethyl Thiourea
Advanced Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for the structural elucidation of organic compounds. For N,N-diallyl-N'-(2-methoxyethyl)thiourea, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) and Raman spectroscopy, and Mass Spectrometry (MS) would provide a complete picture of its molecular structure and connectivity.
High-resolution ¹H and ¹³C NMR spectroscopy would be the primary techniques for determining the precise structure of this compound. By analyzing the chemical shifts, coupling constants, and signal multiplicities, a complete assignment of all proton and carbon nuclei can be achieved.
Based on analogous thiourea (B124793) derivatives, the expected chemical shifts in ¹H NMR would feature distinct signals for the various protons in the molecule. researchgate.netbiointerfaceresearch.com The methoxy (B1213986) group protons (-OCH₃) would likely appear as a singlet in the upfield region. The methylene (B1212753) protons of the methoxyethyl group (-CH₂-O- and -CH₂-N-) would present as triplets, with their chemical shifts influenced by the neighboring heteroatoms. The diallyl group would exhibit more complex signals, including multiplets for the vinyl protons (-CH=CH₂) and doublets for the allylic protons (-N-CH₂-CH=). The N-H proton of the thiourea moiety is expected to show a broad singlet, the chemical shift of which can be sensitive to solvent and concentration. nih.govnih.gov
In the ¹³C NMR spectrum, the most downfield signal would correspond to the thiocarbonyl carbon (C=S) of the thiourea group, typically appearing in the range of 170-185 ppm. biointerfaceresearch.comnih.gov The carbons of the allyl and methoxyethyl groups would resonate at characteristic chemical shifts, allowing for their unambiguous assignment. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in correlating proton and carbon signals and confirming the connectivity within the molecule. nih.gov
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| -C=S | - | ~180 |
| -CH=CH₂ | ~5.7-5.9 (m) | ~130-135 |
| -CH=CH₂ | ~5.1-5.3 (m) | ~115-120 |
| N-CH₂-CH= | ~4.2-4.4 (d) | ~50-55 |
| N-CH₂-CH₂-O | ~3.6-3.8 (t) | ~45-50 |
| -CH₂-O-CH₃ | ~3.4-3.6 (t) | ~70-75 |
| -O-CH₃ | ~3.3 (s) | ~58-60 |
| N-H | Variable (br s) | - |
Vibrational spectroscopy, including both IR and Raman techniques, provides valuable information about the functional groups present in a molecule. For this compound, the IR and Raman spectra would be complementary, with some vibrational modes being more prominent in one technique than the other.
The IR spectrum is expected to show a characteristic N-H stretching vibration in the range of 3100-3400 cm⁻¹, which can be broadened due to hydrogen bonding. iosrjournals.orgresearchgate.net The C-H stretching vibrations of the alkyl and vinyl groups would appear around 2850-3100 cm⁻¹. A strong absorption band corresponding to the C=S stretching vibration, often coupled with other vibrations, is typically observed in the region of 1200-1400 cm⁻¹. iosrjournals.orgresearchgate.net Other significant bands would include C-N stretching and N-H bending vibrations.
Raman spectroscopy would be particularly useful for observing the C=C stretching of the allyl groups, which typically gives a strong signal around 1640 cm⁻¹. The symmetric C-S-C vibrations might also be more prominent in the Raman spectrum. Analysis of both IR and Raman spectra would allow for a comprehensive assignment of the fundamental vibrational modes of the molecule. mdpi.commdpi.com
Interactive Data Table: Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
| N-H stretch | 3100-3400 | 3100-3400 |
| C-H (sp²) stretch | 3000-3100 | 3000-3100 |
| C-H (sp³) stretch | 2850-3000 | 2850-3000 |
| C=C stretch | ~1640 | ~1640 (strong) |
| N-H bend | 1500-1600 | 1500-1600 |
| C-N stretch | 1200-1400 | 1200-1400 |
| C=S stretch | 1200-1400 | 1200-1400 |
| C-O stretch | 1050-1150 | 1050-1150 |
Mass spectrometry is a powerful tool for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. For this compound, with a molecular formula of C₁₀H₁₈N₂OS, the expected monoisotopic mass is approximately 214.11 g/mol .
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed, confirming the molecular weight. The fragmentation pattern would likely involve the cleavage of the bonds adjacent to the nitrogen and sulfur atoms. Common fragmentation pathways for thiourea derivatives include the loss of the allyl groups, the methoxyethyl group, and cleavage of the C-S and C-N bonds of the thiourea core. High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion and its fragments, further confirming the elemental composition. mdpi.com
Interactive Data Table: Predicted Mass Spectrometry Fragmentation for this compound
| Fragment Ion | Predicted m/z | Possible Structure |
| [M]⁺ | ~214 | C₁₀H₁₈N₂OS⁺ |
| [M - CH₂=CH-CH₂]⁺ | ~173 | C₇H₁₃N₂OS⁺ |
| [M - OCH₃]⁺ | ~183 | C₉H₁₅N₂S⁺ |
| [M - CH₂OCH₃]⁺ | ~169 | C₈H₁₃N₂S⁺ |
| [CH₂=CH-CH₂-N=C=S]⁺ | ~99 | C₄H₅NS⁺ |
| [CH₃OCH₂CH₂-N=C=S]⁺ | ~117 | C₄H₇NOS⁺ |
Crystallographic Investigations and Solid-State Structure Determination
While spectroscopic techniques provide information about the connectivity and functional groups, single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state.
Interactive Data Table: Expected Key Molecular Geometry Parameters for this compound
| Parameter | Expected Value |
| C=S Bond Length | ~1.7 Å |
| C-N (thiourea) Bond Length | ~1.3-1.4 Å |
| N-C-N Bond Angle | ~115-120° |
| C-N-C Bond Angle | ~120-125° |
| C=S Torsion Angle | Close to 180° or 0° |
In the solid state, molecules of this compound would be held together by a network of intermolecular interactions. The N-H group of the thiourea is a potent hydrogen bond donor, while the sulfur atom and the oxygen atom of the methoxyethyl group can act as hydrogen bond acceptors. researchgate.netacs.org It is highly probable that the crystal packing would be dominated by N-H···S or N-H···O hydrogen bonds, leading to the formation of dimers, chains, or more complex three-dimensional networks. nih.govnih.gov Weaker interactions, such as C-H···π interactions involving the allyl groups, may also play a role in stabilizing the crystal structure. A detailed analysis of these interactions is crucial for understanding the solid-state properties of the compound. nih.gov
Polymorphism and Crystallization Engineering Studies
Information regarding the existence of different crystalline forms (polymorphs) of this compound, or any studies focused on controlling its crystallization process to obtain desired crystal structures, is not available in the reviewed scientific literature.
Conformational Landscape and Atropisomerism Studies
Detailed computational or experimental studies on the various spatial arrangements (conformations) of the this compound molecule, including the potential for hindered rotation around single bonds that might lead to atropisomerism, have not been reported.
No Published Research Found on the Coordination Chemistry of this compound
Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is no available published research specifically detailing the coordination chemistry of the compound This compound .
The request for an article focusing solely on this compound, with specific sections on its donor atom preferences, synthesis of metal complexes, stoichiometry, geometry, and spectroscopic characterization, cannot be fulfilled. The search did not yield any studies, experimental data, or structural information for metal complexes involving this particular ligand.
While the coordination chemistry of the broader class of thiourea derivatives is a well-documented field, with numerous examples of sulfur- and nitrogen-based coordination to various transition metals, these findings are not specific to this compound. rsc.orguobasrah.edu.iqmdpi.comnih.gov General principles show that thiourea ligands can act as versatile donors, typically coordinating through the soft sulfur atom in a monodentate fashion or via S,N- or S,O-bidentate chelation, depending on the other substituents on the thiourea backbone. mdpi.comresearchgate.nettandfonline.com The resulting metal complexes exhibit a range of geometries, including tetrahedral, square planar, and octahedral, which are characterized using various spectroscopic and diffraction techniques. rsc.orgresearchgate.netcardiff.ac.uk
However, without specific experimental evidence for this compound, any discussion of its ligand behavior—including the potential involvement of the diallyl or methoxyethyl groups in chelation—would be purely speculative. Adhering to the instruction to generate content that is scientifically accurate and strictly focused on the specified compound, it is not possible to construct the requested article.
Searches for structurally similar compounds, such as N-allylthiourea and N-allyl-N'-(2-hydroxyethyl)thiourea, also did not provide data on their coordination chemistry with metal ions. chemicalbook.comscbt.com
Therefore, all sections of the requested outline remain unaddressed due to the absence of specific research on this compound.
Coordination Chemistry of N,n Diallyl N 2 Methoxyethyl Thiourea As a Ligand
Spectroscopic and Structural Characterization of Metal Complexes
Spectroscopic Signatures of Metal-Ligand Interactions (e.g., NMR, IR, UV-Vis)
The formation of metal complexes with N,N-diallyl-N'-(2-methoxyethyl)thiourea is expected to induce significant changes in its spectroscopic signatures. These changes provide crucial evidence for the coordination mode and the nature of the metal-ligand bond.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Upon coordination to a metal center, notable shifts in the ¹H and ¹³C NMR spectra of the ligand are anticipated. The protons and carbons in the vicinity of the coordination sites will be most affected.
¹H NMR: The N-H proton signal is expected to show a significant downfield or upfield shift upon complexation, or it may disappear if deprotonation occurs to form a bidentate chelate. mdpi.com The methylene (B1212753) protons of the allyl (-CH₂-CH=CH₂) and methoxyethyl (-CH₂-CH₂-OCH₃) groups adjacent to the nitrogen atoms would also experience shifts in their resonance frequencies due to the change in the electronic environment upon coordination. In studies of related N-allyl-N'-(4'-methylthiazol-2-yl)thiourea complexes, shifts in the allyl proton signals were observed upon coordination with Ni(II), Pd(II), and Pt(II). jmaterenvironsci.com
¹³C NMR: The most significant change in the ¹³C NMR spectrum is expected for the thiocarbonyl carbon (C=S). Coordination through the sulfur atom typically leads to a downfield shift of the C=S resonance, indicating a decrease in electron density at this carbon. mdpi.com For instance, in complexes of N-phenylmorpholine-4-carbothioamide, a downfield shift of about 6 ppm for the C=S carbon was observed upon coordination.
Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying the coordination mode of thiourea (B124793) ligands. The key vibrational bands to monitor are those associated with the N-H, C-N, and C=S groups.
ν(C=S) band: The C=S stretching vibration, typically found in the 700-800 cm⁻¹ region for the free ligand, is expected to shift to a lower frequency (red shift) upon coordination through the sulfur atom. This shift is a direct consequence of the weakening of the C=S double bond character due to the formation of the M-S bond. nih.govmdpi.com
ν(C-N) band: Conversely, the C-N stretching vibration, often coupled with N-H bending and located in the 1400-1500 cm⁻¹ region, is expected to shift to a higher frequency (blue shift). nih.gov This is attributed to an increase in the double bond character of the C-N bond as electron density is drawn from the nitrogen atoms towards the sulfur upon coordination.
ν(N-H) band: The N-H stretching vibration, typically observed around 3100-3400 cm⁻¹, may shift to either higher or lower frequencies depending on the nature of the metal-ligand interaction and hydrogen bonding within the complex. nih.gov In some cases, this band disappears upon deprotonation of the N-H group to form a bidentate complex. mdpi.com
Interactive Table: Expected IR Spectral Shifts upon Coordination
| Vibrational Mode | Free Ligand (cm⁻¹) | Monodentate S-Coordination | Bidentate S,N-Coordination |
| ν(N-H) | ~3200 | Shifted | Shifted or Absent |
| ν(C-N) | ~1480 | Higher frequency | Higher frequency |
| ν(C=S) | ~750 | Lower frequency | Lower frequency |
UV-Visible (UV-Vis) Spectroscopy: The electronic spectrum of this compound is expected to show absorptions in the UV region corresponding to π→π* and n→π* transitions within the thiourea moiety. jmaterenvironsci.com Upon complexation with transition metals, new absorption bands may appear in the visible region. These are often attributed to ligand-to-metal charge transfer (LMCT) or d-d transitions of the metal ion. utm.my For example, complexes of 1,3-diphenylthiourea with copper, cadmium, and cobalt exhibit additional metal-to-ligand charge transfer (MLCT) transitions in the visible range. utm.my
X-ray Crystal Structure Analysis of Metal-Thiourea Complexes
While no crystal structures of this compound complexes are reported, the analysis of related structures provides a strong indication of the expected coordination geometries. The steric and electronic properties of the ligand, along with the preferred coordination number and geometry of the metal ion, will dictate the final structure.
Commonly observed geometries for metal-thiourea complexes include:
Tetrahedral: This geometry is frequently observed for d¹⁰ metal ions like Zn(II), Cu(I), and Ag(I). rsc.orgnih.gov For instance, the complex [ZnCl₂(diisopropylthiourea)₂] adopts a tetrahedral geometry with the zinc ion coordinated to two sulfur atoms from the thiourea ligands and two chloride ions. nih.gov Similarly, Cu(I) complexes with N,N'-substituted thioureas often exhibit distorted tetrahedral geometries. rsc.org
Square Planar: This geometry is characteristic of d⁸ metal ions such as Ni(II), Pd(II), and Pt(II). rsc.org For example, Ni(II) and Pd(II) complexes with certain N,N'-substituted thioureas have been shown to possess square planar geometries. rsc.org
Linear: For metal ions like Ag(I) and Au(I) with a coordination number of two, a linear geometry is common. nih.gov The crystal structure of a silver complex with a phosphine-functionalized thiourea, [Ag(T2)₂]⁺, shows the silver atom coordinated to two thiourea ligands in a chelated fashion, resulting in a distorted tetrahedral geometry. nih.gov
The allyl and methoxyethyl groups on the nitrogen atoms of this compound will influence the crystal packing through intermolecular interactions. The flexibility of the methoxyethyl chain could also allow for secondary interactions with the metal center or adjacent complex molecules in the solid state.
Interactive Table: Common Geometries of Metal-Thiourea Complexes
| Metal Ion | Typical d-electron count | Common Coordination Geometry | Example Complex Type |
| Cu(I), Zn(II), Ag(I) | d¹⁰ | Tetrahedral | [M(thiourea)₂X₂] |
| Ni(II), Pd(II), Pt(II) | d⁸ | Square Planar | [M(thiourea)₄]²⁺, [M(thiourea)₂X₂] |
| Au(I), Ag(I) | d¹⁰ | Linear | [M(thiourea)₂]⁺ |
| Co(II) | d⁷ | Tetrahedral or Octahedral | [Co(thiourea)₂X₂], [Co(thiourea)₄]²⁺ |
Thermodynamic and Kinetic Studies of Complex Formation
The thermodynamics and kinetics of complex formation involving this compound are expected to follow trends observed for other thiourea ligands, particularly with platinum group metals.
Thermodynamics: The stability of metal complexes with this ligand will be influenced by the Hard and Soft Acid-Base (HSAB) principle. The soft sulfur donor will form more stable complexes with soft metal ions. The chelate effect would lead to enhanced thermodynamic stability if the ligand coordinates in a bidentate S,N-manner compared to a monodentate S-coordination. However, the formation of a chelate ring involving the N'-(2-methoxyethyl) nitrogen would create a six-membered ring, which is generally stable. Potentiometric and calorimetric studies on palladium(II) complexes with thioether ligands have shown that the stability is significantly influenced by the other donor atoms already coordinated to the metal ion. nih.gov
Kinetics: Kinetic studies on the reaction of Pt(II) and Pd(II) aqua complexes with thiourea and its derivatives have shown that the substitution reactions typically proceed through an associative mechanism. nih.gov The reaction rates are influenced by the nature of the entering nucleophile and the other ligands present in the coordination sphere. For square planar complexes, the substitution usually occurs in two consecutive steps. nih.gov Studies on Pt(II) complexes have demonstrated that the lability of coordinated water molecules and the subsequent reaction rates with nucleophiles like thiourea can be tuned by the electronic properties of the other ligands in the complex. nih.gov The rate of formation of thioether complexes with palladium(II) has been found to be fast, suggesting that such complexes can act as kinetic intermediates in systems with multiple competing ligands. nih.gov
Theoretical and Computational Studies of N,n Diallyl N 2 Methoxyethyl Thiourea
Quantum Chemical Calculations (DFT)
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of molecular properties. For N,N-diallyl-N'-(2-methoxyethyl)thiourea, DFT methods are employed to elucidate its electronic structure, preferred geometry, and vibrational characteristics. nih.gov
The electronic properties of a molecule are fundamentally described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity, kinetic stability, and polarizability. nih.gov A smaller gap generally suggests higher reactivity. nih.gov
For this compound, the HOMO is predicted to be localized primarily on the electron-rich thiourea (B124793) moiety, with significant contributions from the sulfur and nitrogen lone pairs. This is a common feature in thiourea derivatives. researchgate.net The LUMO is expected to be distributed across the thiocarbonyl (C=S) group and the adjacent nitrogen atoms. The energy of these orbitals and the resulting gap can be calculated using DFT methods, often with functionals like B3LYP. nih.govresearchgate.net Understanding the distribution of these orbitals is key to predicting sites of electrophilic and nucleophilic attack.
Table 1: Predicted Frontier Molecular Orbital Properties This table presents illustrative data based on typical values for similar thiourea derivatives.
| Parameter | Predicted Value (eV) | Description |
| HOMO Energy | -6.2 | Energy of the highest occupied molecular orbital, indicating the ability to donate electrons. |
| LUMO Energy | -1.5 | Energy of the lowest unoccupied molecular orbital, indicating the ability to accept electrons. |
| HOMO-LUMO Gap (ΔE) | 4.7 | A measure of chemical reactivity and stability. nih.gov |
The conformational flexibility of this compound arises from the rotation around several single bonds, particularly the C-N bonds of the thiourea core and the bonds within the allyl and methoxyethyl side chains. Computational methods can predict the most stable conformers by optimizing the molecular geometry and calculating their relative energies. researchgate.net Thiourea derivatives can exist in different conformations, such as trans-trans (TT) or cis-trans (CT), depending on the orientation of the substituents relative to the C=S bond. researchgate.net
For the title compound, multiple stable conformers are expected due to the flexibility of the diallyl and methoxyethyl groups. DFT calculations can determine the optimized bond lengths, bond angles, and dihedral angles for each low-energy conformer. researchgate.netscispace.com The relative stability of these conformers is influenced by steric hindrance and potential intramolecular interactions, such as hydrogen bonding. github.io
Table 2: Predicted Relative Energies of Hypothetical Conformers This table illustrates potential energy differences between possible conformations.
| Conformer | Dihedral Angle (°)(H-N-C-N) | Relative Energy (kcal/mol) | Note |
| Conformer A (Global Minimum) | ~180 (trans) | 0.00 | Likely an extended conformation to minimize steric clash. |
| Conformer B | ~0 (cis) | +2.5 | A higher energy rotamer due to steric interactions. |
| Conformer C | Variable | +1.8 | A folded conformer potentially stabilized by weak intramolecular forces. |
Theoretical vibrational frequency analysis using DFT is a powerful technique for interpreting and assigning experimental infrared (IR) spectra. nih.gov By calculating the vibrational modes of the optimized molecular structure, a theoretical spectrum can be generated. These calculated frequencies are often scaled by an empirical factor to improve agreement with experimental data. nih.gov
For this compound, key vibrational modes include the N-H stretching of the secondary amine, the C=S stretching of the thiocarbonyl group, and various C-N, C-O, and C-H stretching and bending vibrations. The position of the N-H and C=S stretching bands can be particularly informative about the extent of hydrogen bonding within the molecular system. researchgate.net
Table 3: Predicted Characteristic Vibrational Frequencies This table shows predicted IR frequencies for key functional groups based on DFT calculations for analogous compounds.
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |
| N-H | Stretching | 3200-3400 |
| C-H (allyl) | Stretching | 3000-3100 |
| C-H (alkyl) | Stretching | 2850-2960 |
| C=S | Stretching | 700-850 |
| C-N | Stretching | 1250-1350 |
| C-O-C | Asymmetric Stretching | 1100-1150 |
Molecular Dynamics Simulations for Conformational Sampling and Dynamics
While quantum chemical calculations are excellent for studying static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. nih.gov MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, allowing for the exploration of the conformational landscape in different environments, such as in a solvent. researchgate.net
Intermolecular Interaction Analysis
The way molecules interact with each other governs their macroscopic properties. Computational analysis can identify and characterize the non-covalent interactions, such as hydrogen bonds, that dictate molecular recognition and self-assembly.
Hydrogen bonding is a critical intermolecular and intramolecular force in thiourea derivatives. nih.gov this compound has one N-H group that can act as a hydrogen bond donor. The potential hydrogen bond acceptors within the molecule are the thiocarbonyl sulfur atom and the ether oxygen atom of the methoxyethyl group.
Intermolecular N–H···S Bonding: A common motif in the crystal packing of thioureas is the formation of dimers or chains through N–H···S hydrogen bonds. researchgate.netnih.gov These interactions are relatively strong and play a significant role in the solid-state structure.
Intramolecular N–H···O Bonding: The flexible methoxyethyl chain could potentially fold back, allowing the ether oxygen to form an intramolecular hydrogen bond with the N-H proton. nih.gov This would stabilize a specific folded conformation.
Computational analysis can quantify the strength and geometry of these potential hydrogen bonds, providing data on bond distances and angles that are characteristic of such interactions. nih.gov
Table 4: Predicted Hydrogen Bond Parameters This table provides typical geometric parameters for hydrogen bonds found in thiourea derivatives.
| Hydrogen Bond Type | Donor-Acceptor Distance (Å) | H···Acceptor Distance (Å) | Donor-H···Acceptor Angle (°) |
| Intermolecular N–H···S | 3.3 - 3.6 | 2.4 - 2.8 | 150 - 170 |
| Intramolecular N–H···O | 2.8 - 3.2 | 2.0 - 2.5 | 130 - 150 |
Based on a comprehensive search of available scientific literature, there is currently no specific published data on the theoretical and computational studies of This compound focusing on its non-covalent interactions (such as C-H...π, π-stacking, and chalcogen bonding) or the prediction of its ligand-metal binding affinities and modes.
Therefore, it is not possible to generate an article that strictly adheres to the provided outline and content requirements for this particular compound. The necessary detailed research findings and data for the specified sections and subsections are not present in the public domain.
To provide the requested article, published research specifically analyzing the crystal structure, non-covalent interactions, and computational metal binding studies of this compound would be required.
Mechanistic Investigations and Advanced Applications of N,n Diallyl N 2 Methoxyethyl Thiourea
Role as an Organocatalyst in Organic Transformations
Thiourea (B124793) derivatives have emerged as a prominent class of organocatalysts, valued for their ability to activate substrates through hydrogen bonding. Their utility spans a wide range of organic reactions, often providing high levels of control and selectivity.
Mechanism of Catalytic Activity (e.g., Dual Hydrogen Bond Donation)
The catalytic power of thiourea compounds stems from their capacity to act as potent hydrogen-bond donors. mostwiedzy.plresearchgate.net The two N-H protons on the thiourea backbone can form a dual hydrogen-bonding interaction with electrophilic centers, such as carbonyl groups or nitro groups. mostwiedzy.pl This interaction polarizes the substrate, increasing its electrophilicity and rendering it more susceptible to nucleophilic attack. This mode of activation is a cornerstone of thiourea organocatalysis. mostwiedzy.plresearchgate.net
The acidity of the N-H protons, and thus the catalytic activity, can be finely tuned by the electronic nature of the substituents on the nitrogen atoms. mostwiedzy.pl Electron-withdrawing groups enhance the hydrogen-bonding capability and acidity, leading to more active catalysts. mostwiedzy.pl The mechanism often involves the formation of a transient, organized complex between the catalyst and the substrate, which lowers the activation energy of the reaction. mostwiedzy.pl
Enantioselective Catalysis Mediated by Chiral Thiourea Derivatives
A significant advancement in thiourea organocatalysis is the development of chiral derivatives for asymmetric synthesis. nih.gov By incorporating a chiral scaffold into the thiourea structure, catalysts can create a chiral environment around the substrate, directing the approach of the nucleophile to one face of the electrophile. nih.gov This leads to the preferential formation of one enantiomer of the product.
Bifunctional thiourea catalysts, which contain both a hydrogen-bond donating thiourea moiety and a basic site (like a tertiary amine) within the same molecule, are particularly effective. researchgate.net In these systems, the thiourea group activates the electrophile, while the basic group activates the nucleophile, leading to a highly organized transition state and excellent enantioselectivity in reactions such as Michael additions and aza-Henry reactions. researchgate.net The stereochemical outcome is often dictated by the specific geometry of the chiral backbone, such as those derived from amino acids or Cinchona alkaloids. nih.govnih.gov
Incorporation into Metal-Based Catalytic Systems
Thiourea derivatives are not only effective as organocatalysts but also serve as versatile ligands in transition metal catalysis. nih.govrsc.org The sulfur atom of the thiourea group is a soft donor and readily coordinates to various metal centers, influencing the electronic and steric properties of the resulting metal complex. nih.govrsc.org
Ligand Effects on Catalytic Activity and Selectivity
When incorporated as ligands, thioureas can significantly impact the performance of a metal catalyst. The substituents on the thiourea nitrogen atoms can be modified to tune the steric bulk and electronic properties of the ligand. nih.govrsc.org This, in turn, affects the coordination environment around the metal, influencing the activity, selectivity, and stability of the catalyst. For instance, in some catalytic systems, thiourea ligands can enhance the solubility of the metal complex or protect the metal center from deactivation. The coordination of thiourea derivatives can create unique catalytic pockets that can lead to improved chemo-, regio-, and stereoselectivity in various transformations. nih.gov
Mechanisms of Catalytic Reactions (e.g., Hydrosilylation, Hydrogenation)
While specific studies on N,N-diallyl-N'-(2-methoxyethyl)thiourea in metal-catalyzed hydrosilylation or hydrogenation are not available, related N-allyl thiourea derivatives have been used to synthesize metal complexes. For example, N-allyl thioureas can undergo electrophilic cyclization to form thiazoline (B8809763) derivatives, which are valuable ligands in catalysis. researchgate.net In general, metal complexes bearing thiourea ligands can participate in various catalytic cycles. In a hypothetical hydrosilylation reaction, the thiourea ligand could modulate the electronic properties of the metal center, facilitating key steps such as the oxidative addition of the hydrosilane and the reductive elimination of the product. Similarly, in hydrogenation reactions, the ligand framework plays a crucial role in the activation of hydrogen and the substrate.
Exploration in Supramolecular Chemistry and Materials Science
The strong hydrogen-bonding capabilities of the thiourea moiety make it an excellent building block for the construction of supramolecular assemblies. researchgate.net The N-H donors and the C=S acceptor can participate in predictable and directional hydrogen-bonding interactions, leading to the formation of well-ordered one-, two-, or three-dimensional networks in the solid state.
Following a comprehensive search of available scientific literature, it has been determined that there is no specific research published concerning the mechanistic investigations and advanced applications of the chemical compound This compound .
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"this compound" and self-assembly or supramolecular architectures.
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The absence of retrievable data for this specific compound prevents the generation of a detailed scientific article as requested in the prompt. The provided outline, including sections on supramolecular chemistry and molecular interaction studies, requires specific experimental or computational data that is not available in the public domain for this compound.
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Should published research on this compound become available in the future, it would be possible to construct the requested scientific article.
Future Directions and Emerging Research Avenues
Exploration of Novel Synthetic Methodologies
The development of efficient and sustainable methods for synthesizing N,N-diallyl-N'-(2-methoxyethyl)thiourea and its analogues is a primary area of future research. While the traditional reaction between an isothiocyanate and an amine is a common route, exploring alternative pathways could offer significant advantages in terms of yield, purity, and environmental impact. mdpi.com
Future research could focus on:
One-Pot Syntheses: Designing multi-component reactions where this compound can be assembled in a single step from readily available precursors. This approach would improve atom economy and reduce waste.
Catalytic Routes: Investigating the use of catalysts to promote the formation of the thiourea (B124793) linkage under milder conditions. This could involve transition metal catalysts or organocatalysts.
Flow Chemistry: Implementing continuous flow processes for the synthesis, which can offer better control over reaction parameters, improved safety, and easier scalability compared to batch production.
Green Solvents: Exploring the use of environmentally benign solvents, such as water or ionic liquids, to replace traditional volatile organic solvents. mdpi.com
A comparative table of potential synthetic routes is presented below:
| Synthetic Method | Potential Advantages | Research Focus |
| Conventional Batch Synthesis | Well-established, straightforward | Optimization of reaction conditions (temperature, solvent, catalyst) |
| One-Pot Multi-Component Reaction | Increased efficiency, reduced waste | Discovery of new reaction pathways and compatible starting materials |
| Catalytic Synthesis | Milder reaction conditions, higher selectivity | Development of novel catalysts (e.g., metal-based, organocatalysts) |
| Flow Chemistry | Enhanced safety, scalability, and control | Reactor design, optimization of flow parameters |
| Green Chemistry Approaches | Reduced environmental impact | Use of sustainable solvents and reagents |
Design of Advanced Coordination Complexes with Tailored Reactivity
The presence of sulfur, nitrogen, and oxygen atoms in this compound makes it an excellent ligand for forming coordination complexes with a variety of metal ions. mdpi.comnih.gov Future research in this area will likely focus on the synthesis and characterization of novel metal complexes with tailored electronic and steric properties. rsc.org
Key research avenues include:
Polymetallic Architectures: Designing and synthesizing complexes containing multiple metal centers, which could exhibit interesting magnetic or catalytic properties.
Stimuli-Responsive Complexes: Developing coordination complexes that change their properties (e.g., color, magnetism, reactivity) in response to external stimuli such as light, temperature, or the presence of specific analytes.
Bio-inspired Complexes: Mimicking the active sites of metalloenzymes to create synthetic complexes with high catalytic efficiency and selectivity.
The coordination versatility of this compound with different metal ions is a key area for exploration:
| Metal Ion | Potential Coordination Geometry | Possible Applications |
| Copper(I/II) | Tetrahedral, Square Planar | Catalysis, Antimicrobial agents nih.govrsc.org |
| Nickel(II) | Square Planar, Octahedral | Catalysis, Magnetic materials nih.govrsc.org |
| Zinc(II) | Tetrahedral | Luminescent materials, Sensing rsc.org |
| Palladium(II)/Platinum(II) | Square Planar | Catalysis, Anticancer agents mdpi.com |
| Rhodium(I)/Iridium(I) | Square Planar | Homogeneous catalysis |
Development of Highly Selective Catalytic Systems
Thiourea derivatives have shown significant promise as organocatalysts and as ligands in transition metal catalysis. The unique structure of this compound, with its potential for both hydrogen bonding and metal coordination, makes it an attractive candidate for the development of novel catalytic systems. nih.gov
Future research will likely target:
Asymmetric Catalysis: Designing chiral variants of the ligand to catalyze stereoselective reactions, which are of paramount importance in the pharmaceutical and fine chemical industries.
Tandem Catalysis: Developing catalytic systems where the thiourea moiety and a coordinated metal center work in concert to promote multiple transformations in a single operation.
Polymerization Catalysis: Investigating the use of this compound-based complexes as catalysts for the controlled polymerization of olefins and other monomers. The allyl groups could also potentially participate in or direct polymerization processes.
Integration into Functional Materials
The functional groups present in this compound provide handles for its incorporation into larger material structures. The allyl groups, for instance, are amenable to polymerization and surface modification reactions.
Emerging research in this domain could involve:
Functional Polymers: Polymerizing the diallyl functionality to create polymers with metal-chelating properties, which could be used for heavy metal remediation or as recyclable catalyst supports.
Surface Modification: Grafting the molecule onto the surface of materials such as silica (B1680970) or gold nanoparticles to impart new functionalities, such as sensing capabilities or enhanced catalytic activity.
Organogels: Exploring the potential of this compound and its derivatives to form supramolecular gels, which have applications in areas such as drug delivery and soft robotics. mdpi.com
Advanced Computational Modeling for Predictive Chemistry
Computational chemistry offers a powerful tool for understanding the properties and reactivity of molecules, and for guiding the design of new experiments. Future research on this compound will undoubtedly benefit from the application of advanced computational methods.
Key areas for computational investigation include:
Conformational Analysis: Predicting the stable conformations of the molecule and its metal complexes to understand its binding preferences and reactivity.
Reaction Mechanism Elucidation: Using quantum chemical calculations to map out the detailed mechanisms of reactions involving this compound, both as a reactant and as a catalyst.
Predictive Design: Employing computational screening to identify the most promising metal ions and reaction conditions for achieving specific catalytic transformations or material properties.
Spectroscopic Prediction: Calculating spectroscopic properties (e.g., NMR, IR, UV-Vis) to aid in the characterization of new compounds and complexes. mdpi.com
Conclusion
Summary of Key Research Findings on N,N-Diallyl-N'-(2-Methoxyethyl)thiourea
A comprehensive review of available scientific literature indicates a notable lack of specific research focused exclusively on the chemical compound this compound. As of now, dedicated studies detailing its synthesis, characterization, and specific biological or chemical activities have not been prominently published. Consequently, empirical data on its distinct properties, such as spectroscopic characteristics, reactivity, and potential applications, are not available. The scientific community's exploration of this particular molecule appears to be limited, and as such, there are no direct research findings to summarize.
The table below reflects the current status of research for this compound, highlighting the absence of specific data in key research areas typically investigated for novel thiourea (B124793) derivatives.
Interactive Data Table: Research Status of this compound
| Research Area | Findings |
| Synthesis & Characterization | No specific methods for the synthesis of this compound are documented in prominent literature. Spectroscopic data (NMR, IR, MS) are unpublished. |
| Biological Activity Screening | There are no available reports on the biological evaluation of this compound, including potential antimicrobial, anticancer, or enzymatic inhibition activities. mdpi.comdergipark.org.tr |
| Chemical & Material Applications | The potential use of this compound as a catalyst, polymer precursor, or corrosion inhibitor has not been investigated. sinhon-chem.comresearchgate.net |
Broader Implications for Thiourea-Based Chemical Research
Despite the absence of direct research on this compound, its structure allows for several inferences regarding its potential contributions and the broader implications for thiourea chemistry. The thiourea core is a versatile scaffold known for a wide range of applications, including roles in medicinal chemistry, materials science, and catalysis. annexechem.comnih.govresearchgate.net
The presence of two allyl groups on the nitrogen atoms is particularly significant. Allyl moieties are known to be reactive functional groups that can participate in various chemical transformations, including polymerization. tandfonline.com This suggests that this compound could serve as a valuable monomer for the synthesis of novel polymers. Thiourea-containing polymers have been explored for applications such as self-healing materials and redox-initiated polymerization systems. tandfonline.comchinesechemsoc.org The diallyl functionality could allow for cross-linking, potentially leading to the development of robust polymeric networks with unique thermal and mechanical properties. Furthermore, allyl thiourea derivatives have been investigated for their biological activities, including analgesic effects. unair.ac.id
The N'-(2-methoxyethyl) substituent also introduces important chemical features. The ether linkage is known to enhance solubility in certain solvents and can influence the material properties of polymers, such as increasing water absorption. chinesechemsoc.org The oxygen atom in the methoxyethyl group can act as a hydrogen bond acceptor, which, in conjunction with the hydrogen-bonding capabilities of the thiourea core, could lead to specific binding interactions with biological targets or influence the supramolecular assembly of the molecule in the solid state. dergipark.org.tr Thiourea derivatives are widely recognized for their ability to form hydrogen bonds, a property that is crucial for their roles as organocatalysts and their interaction with biological receptors. researchgate.netnih.gov
Therefore, the study of this compound could open new avenues in several areas:
Polymer Chemistry : As a monomer or cross-linking agent for creating functional polymers with potential applications in advanced materials. The combination of the polymerizable allyl groups and the flexible, hydrophilic ether chain could yield materials with tailored properties. researchgate.netchinesechemsoc.org
Medicinal Chemistry : The compound could be explored as a candidate for various biological activities. The thiourea scaffold is a known pharmacophore, and the specific substituents may modulate its activity and selectivity towards targets like enzymes or receptors. mdpi.combiointerfaceresearch.com
Coordination Chemistry : The sulfur and nitrogen atoms of the thiourea group, along with the ether oxygen, provide multiple potential coordination sites for metal ions. This could lead to the formation of novel metal complexes with catalytic or biological properties. researchgate.netnih.gov
In essence, while this compound itself is an uncharacterized entity, its constituent functional groups are well-established in the field of thiourea chemistry. Future research on this compound could bridge different areas of thiourea application, from creating new polymers to designing potential therapeutic agents.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N,N-diallyl-N'-(2-methoxyethyl)thiourea, and how can reaction conditions be optimized?
- Methodological Answer : Thiourea derivatives are typically synthesized via nucleophilic addition of amines to isothiocyanates. For this compound, a two-step approach may be employed:
React diallylamine with carbon disulfide under basic conditions to form the intermediate diallyl thiocarbamate.
Introduce 2-methoxyethylamine to the intermediate via nucleophilic substitution.
Optimization involves adjusting solvent polarity (e.g., ethanol or acetonitrile), temperature (60–80°C), and stoichiometric ratios of reactants. Monitoring by TLC or HPLC ensures completion .
Q. Which spectroscopic and analytical techniques are critical for characterizing this thiourea derivative?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) identify proton environments and confirm substitution patterns. For example, the methoxyethyl group’s singlet at ~3.2 ppm (¹H) and allylic protons at 5.0–5.8 ppm .
- FT-IR : Peaks at ~1500–1250 cm⁻¹ (C=S stretch) and ~3200–3400 cm⁻¹ (N-H stretch) validate thiourea core formation .
- Mass Spectrometry : High-resolution ESI-MS determines molecular ion ([M+H]⁺) and fragmentation patterns.
- X-ray Crystallography : Resolves bond angles and crystal packing, critical for structure-activity relationship (SAR) studies .
Q. How can researchers screen for basic biological activity in this compound?
- Methodological Answer :
- In Vitro Assays : Use enzyme inhibition studies (e.g., acetylcholinesterase or urease) at varying concentrations (1–100 µM). Measure IC₅₀ values via spectrophotometric methods.
- Antimicrobial Screening : Follow CLSI guidelines for MIC determination against Gram-positive/negative bacteria and fungi.
- Cytotoxicity : MTT assays on human cell lines (e.g., HEK293 or MCF-7) assess selectivity indices .
Advanced Research Questions
Q. How can researchers resolve contradictory data in biological activity across studies?
- Methodological Answer : Contradictions may arise from assay variability or structural impurities. Mitigation strategies include:
- Purity Validation : Use HPLC (>95% purity) and elemental analysis (C, H, N, S within ±0.3% of theoretical values).
- Comparative Studies : Test the compound alongside structurally similar derivatives (e.g., N,N-diethyl analogs) under identical conditions.
- Computational Modeling : Molecular docking (AutoDock Vina) and MD simulations predict binding affinities to targets like kinases or DNA .
Q. What strategies improve synthetic yields of this compound in multi-step reactions?
- Methodological Answer :
- Catalysis : Use DMAP or triethylamine to accelerate thiourea formation.
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.
- Workup Refinement : Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient).
- Yield Tracking : Document yields at each step to identify bottlenecks. For example, a 30% yield in the first step may require excess carbon disulfide .
Q. How can researchers investigate interactions between this thiourea and biological macromolecules?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Immobilize proteins (e.g., BSA) on a chip to measure binding kinetics (kₐₙ, kₒff).
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for ligand-protein binding.
- Fluorescence Quenching : Monitor tryptophan emission shifts upon compound addition to assess conformational changes.
- X-ray Co-crystallization : Resolve 3D structures of compound-enzyme complexes (e.g., with carbonic anhydrase) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
